6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Overview
Description
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a halogenated heterocycle . It has an empirical formula of C8H8INO and a molecular weight of 261.06 . This compound is typically provided in solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-iodo-4H-pyrano[2,3-d]pyrimidin-4-one derivatives have been generated using a domino reaction involving Knoevenagel condensation and iodocyclization . Another synthesis method involves the condensation of pyrimidine-4,6-diol, aldehydes, phenylacetylene, and iodine in water at 60°C .Molecular Structure Analysis
The molecular structure of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine can be represented by the SMILES stringIc1cc(C#N)c2OCCCc2n1
. The InChI key for this compound is LXOPXZLUEKMJMG-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a solid compound . Its empirical formula is C8H8INO and it has a molecular weight of 261.06 .Scientific Research Applications
Synthesis of Acetyl and Iodo Derivatives
A method for synthesizing acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones was described by Nikam & Kappe (2017). The process involves acetylating compounds with phenyl and alkyl substituents at C(7) and C(8) to produce 3-acetyl-4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones with excellent yields. Iodination of certain compounds yields 4-hydroxy-3-iodo-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-3-iodo-1-phenylpyridin-2(1H)-ones (Nikam & Kappe, 2017).
Photochromic Properties
Structure and Photochromic Properties of Spiropyran Salts
Aldoshin et al. (2005) studied the molecular and crystalline structure of neutral spiropyran (SP) and its salts, revealing a crystalline structure formed by cationic layers separated by I− ions, facilitating spiropyran phototransformations. The photochromic properties of the single crystals were studied, showing a quantum yield for open form formation of about 0.1 and for bleaching 0.04. Repeated photocycling led to a reduction in absorption of the colored form by 10–15%, with the photochromic properties being correlated with the single crystals structure (Aldoshin et al., 2005).
Synthesis Techniques
Microwave-Activated Inverse Electron Demand Diels–Alder Reactions
Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized by Hajbi et al. (2007) using an inverse electron Diels–Alder reaction, indicating an efficient synthesis approach with shorter reaction times due to sealed-tube microwave activation (Hajbi et al., 2007).
Functionalization and Reactions
Functionalized 4H-Pyrano(3,2-c)pyridines
Mekheimer et al. (1997) described the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, offering new routes to 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s. The study shows the diversity of reactions that 4H-pyrano[3,2-c]pyridines can undergo, providing insights into their functionalization (Mekheimer et al., 1997).
Safety And Hazards
properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-8-4-3-7-6(10-8)2-1-5-11-7/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAAXVSESBSGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)I)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260426 | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
CAS RN |
1261365-61-0 | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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